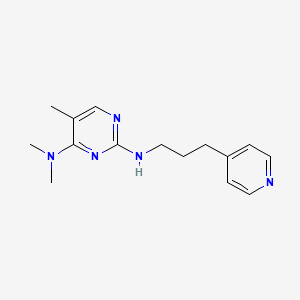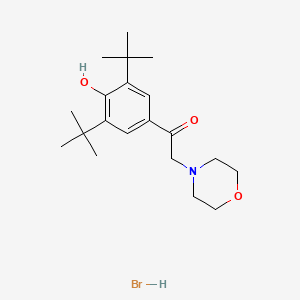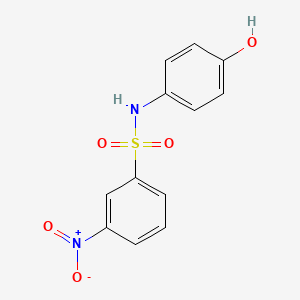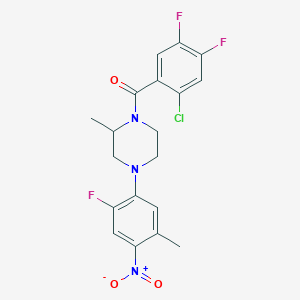
N~4~,N~4~,5-trimethyl-N~2~-(3-pyridin-4-ylpropyl)pyrimidine-2,4-diamine
説明
N~4~,N~4~,5-trimethyl-N~2~-(3-pyridin-4-ylpropyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C15H21N5 and its molecular weight is 271.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.17969569 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyridine Derivatives in Prebiotic Chemistry
Pyridine derivatives, such as N4,N4,5-trimethyl-N2-(3-pyridin-4-ylpropyl)pyrimidine-2,4-diamine, play a significant role in prebiotic chemistry. Research indicates that these compounds, including pyridine and its derivatives, could have been central to the organic chemistry that led to the origin of life on Earth. Pyridine formation is seen as a key intermediate step towards the formation of pyrimidine, which is a critical component of important nucleobases like cytosine, uracil, and thymine. This highlights the potential prebiotic importance of pyridine derivatives (Balucani et al., 2020).
Polyimides with Pyridine Groups
The incorporation of pyridine groups into polymers, such as polyimides, has been studied for enhancing their material properties. For instance, a study on polyimides derived from a diamine monomer containing pyridine groups showed improved thermal and mechanical properties. These polyimides exhibited high thermal stability, solubility in organic solvents, and could form filmswith excellent mechanical strength. Such materials are potentially useful in applications requiring high-temperature resistance and mechanical robustness (Kun-Li Wang et al., 2008).
Fluorescent Polyimides for Chemosensors
Pyridine derivatives have also been explored in the context of chemosensors. A novel diamine containing pyridine was synthesized and used to create poly(pyridine-imide), which can act as a fluorescent chemosensor. This material was noted for its thermal stability and ability to act as an "off-on" fluorescent switcher for acids, demonstrating its potential in sensing applications (Kun-Li Wang et al., 2008).
Pharmacological Aspects of Pyrimidine Derivatives
Pyrimidine, closely related to pyridine derivatives, shows a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic activities. This highlights the pharmacological significance of pyrimidine and its derivatives, which could be relevant to the study of N4,N4,5-trimethyl-N2-(3-pyridin-4-ylpropyl)pyrimidine-2,4-diamine (Vishal A. Verma et al., 2020).
Applications in Optical and Electronic Devices
Pyridine-containing polymers, such as polyimides, have been investigated for their optical and electronic properties. These materials show promising applications in the field of organic light-emitting diodes (OLEDs) and other electronic devices due to their high thermal stability, optical transparency, and good dielectric properties. The integration of pyridine and pyrimidine moieties into polyimides has been shown to enhance these properties, making them suitable for advanced technological applications (Chunbo Wang et al., 2015).
特性
IUPAC Name |
4-N,4-N,5-trimethyl-2-N-(3-pyridin-4-ylpropyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-12-11-18-15(19-14(12)20(2)3)17-8-4-5-13-6-9-16-10-7-13/h6-7,9-11H,4-5,8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIHSRZQIIYUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)NCCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B4058320.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4058324.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4058337.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4058359.png)

![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4058367.png)

![1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4058389.png)

![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-N-(2-furylmethyl)propanamide](/img/structure/B4058403.png)
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)

![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058430.png)
